molecular formula C16H18N2O3 B8247712 Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate

Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate

Cat. No.: B8247712
M. Wt: 286.33 g/mol
InChI Key: HZLSOZDDPGGUND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate is an organic compound that features a tert-butyl ester group attached to a benzoate moiety, which is further linked to a pyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate typically involves the following steps:

    Formation of the Benzoate Ester: The starting material, 4-(bromomethyl)benzoic acid, is reacted with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid to form tert-butyl 4-(bromomethyl)benzoate.

    Nucleophilic Substitution: The tert-butyl 4-(bromomethyl)benzoate is then reacted with 6-oxopyrimidine in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The benzoate moiety can be oxidized to form corresponding carboxylic acids.

    Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a base.

Major Products

    Oxidation: Formation of 4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate: Unique due to its specific combination of functional groups.

    Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]phenyl ether: Similar structure but with an ether linkage instead of an ester.

Uniqueness

This compound is unique due to its specific combination of a tert-butyl ester, benzoate, and pyrimidinone moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)13-6-4-12(5-7-13)10-18-11-17-9-8-14(18)19/h4-9,11H,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLSOZDDPGGUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=NC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.